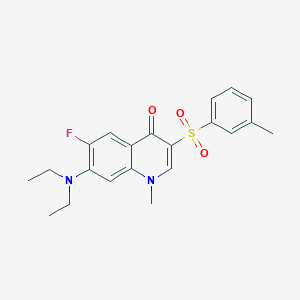

7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Description

7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

7-(diethylamino)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3S/c1-5-24(6-2)19-12-18-16(11-17(19)22)21(25)20(13-23(18)4)28(26,27)15-9-7-8-14(3)10-15/h7-13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFWRAVHNYRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo a series of reactions such as nitration, reduction, and cyclization to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline ring.

Scientific Research Applications

7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

- 7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one

- 7-(diethylamino)-6-chloro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- 7-(diethylamino)-6-fluoro-1-methyl-3-(p-tolylsulfonyl)quinolin-4(1H)-one

Uniqueness

The uniqueness of 7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylamino, fluoro, and m-tolylsulfonyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

7-(diethylamino)-6-fluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

IUPAC Name : this compound

Structural Features

- Fluorine Atom : Enhances lipophilicity and may influence biological activity.

- Sulfonyl Group : Known for its role in increasing the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could potentially interact with receptors, influencing signaling pathways related to cell growth and apoptosis.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes linked to cancer progression. |

| Receptor Interaction | Modulates signaling pathways through receptor binding. |

| Antioxidant Activity | Reduces oxidative stress in cells, promoting cell survival. |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to inhibit the growth of various cancer cell lines, including:

- A431 Human Epidermoid Carcinoma Cells : Demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell viability.

- HePG2 Liver Cancer Cells : Exhibited promising results in reducing cell proliferation.

Case Studies

- Study on A431 Cells : A study evaluated the impact of the compound on A431 cells, revealing that it inhibited Stat3 phosphorylation, a critical pathway in cancer progression. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

- Comparative Analysis with Doxorubicin : In another study, the compound was compared to doxorubicin, a standard chemotherapy drug. The findings suggested that its effectiveness was comparable, with lower IC50 values observed .

Table 2: Comparative Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-(diethylamino)-6-fluoro... | A431 | 0.45 |

| Doxorubicin | A431 | 0.51 |

| 7-(diethylamino)-6-fluoro... | HePG2 | 0.29 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.